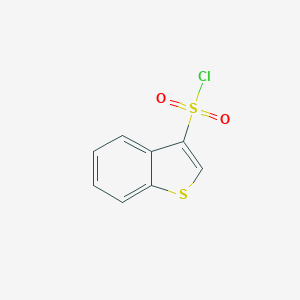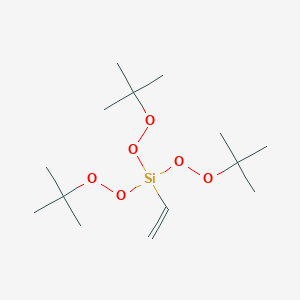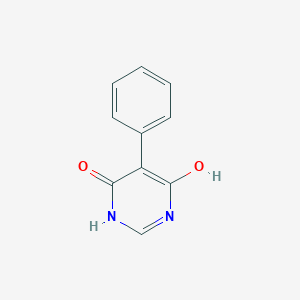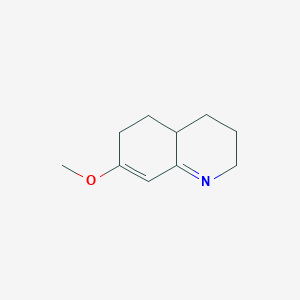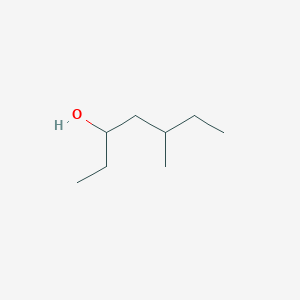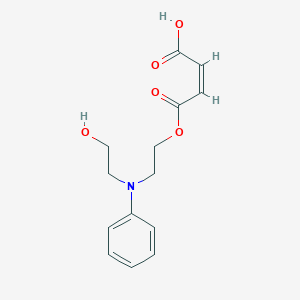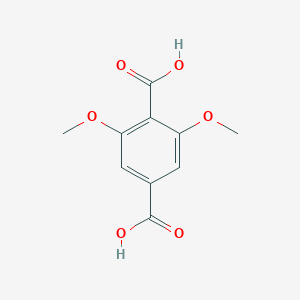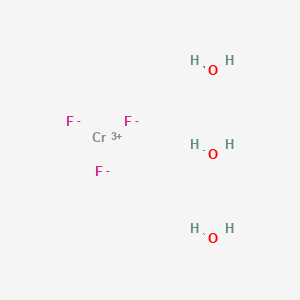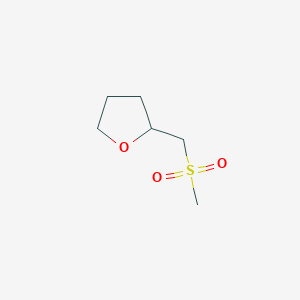
Methyl tetrahydrofurfuryl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl tetrahydrofurfuryl sulfone (MTS) is an organic sulfur compound that is used in various applications. It is a colorless liquid that has a mild odor and is soluble in water. MTS is used in the synthesis of various chemicals and has been found to have several scientific research applications.
Mechanism of Action
Methyl tetrahydrofurfuryl sulfone acts as a reducing agent in various chemical reactions. It has been found to have antioxidant properties and can scavenge free radicals. This compound has also been found to have anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation. This compound has also been found to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
Methyl tetrahydrofurfuryl sulfone has several advantages for lab experiments. It is a mild reducing agent and can be used in various chemical reactions. This compound is also easy to handle and store. However, this compound has some limitations in lab experiments. It can react with some chemicals and can be unstable in certain conditions.
Future Directions
There are several future directions for the use of Methyl tetrahydrofurfuryl sulfone. It can be used in the synthesis of new pharmaceuticals and agrochemicals. This compound can also be used in the food industry as a preservative. Further research can be done to explore the antioxidant and anti-inflammatory properties of this compound. The neuroprotective effects of this compound can also be further studied.
Synthesis Methods
Methyl tetrahydrofurfuryl sulfone can be synthesized through the reaction of tetrahydrofurfuryl alcohol with sulfur trioxide. The reaction takes place in the presence of a solvent and a catalyst. The resulting product is then purified to obtain this compound.
Scientific Research Applications
Methyl tetrahydrofurfuryl sulfone has been found to have several scientific research applications. It is used as a reducing agent in the synthesis of various chemicals. This compound is also used in the synthesis of pharmaceuticals and agrochemicals. It has been found to have antioxidant properties and is used in the food industry as a preservative.
properties
CAS RN |
15396-31-3 |
|---|---|
Molecular Formula |
C6H12O3S |
Molecular Weight |
164.22 g/mol |
IUPAC Name |
2-(methylsulfonylmethyl)oxolane |
InChI |
InChI=1S/C6H12O3S/c1-10(7,8)5-6-3-2-4-9-6/h6H,2-5H2,1H3 |
InChI Key |
MYDGSIFTILDPNL-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)CC1CCCO1 |
Canonical SMILES |
CS(=O)(=O)CC1CCCO1 |
synonyms |
Methyl(oxolan-2-ylmethyl) sulfone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



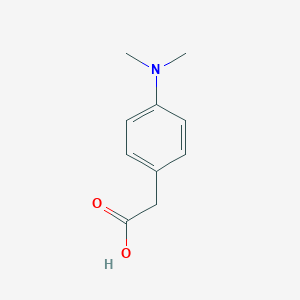
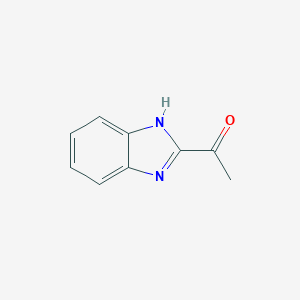
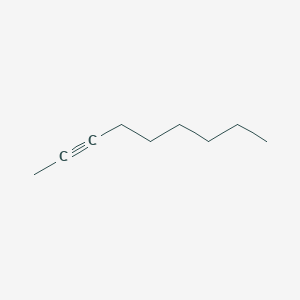
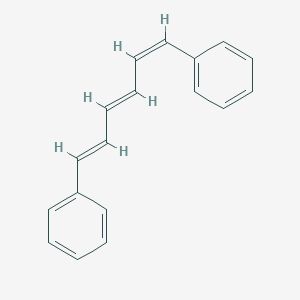
![Bis[2-(diethylamino)ethyl] adipate](/img/structure/B97927.png)
![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)
